molecular formula C12H6Cl2N2OS B2860483 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-77-3

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2860483
CAS No.: 865545-77-3
M. Wt: 297.15
InChI Key: WUGDAEJLRYOXMB-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-cyanothiophen-2-yl)benzamide is a halogenated aromatic amide derivative characterized by a benzamide core substituted with chlorine atoms at the 3- and 5-positions and a 3-cyanothiophen-2-yl group attached to the amide nitrogen. Such compounds are of significant interest due to their structural versatility, which enables applications in agrochemicals, pharmaceuticals, and materials science. The electron-withdrawing chlorine atoms and the electron-deficient thiophene-cyanide moiety likely influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDAEJLRYOXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-cyanothiophene-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., tetrahydrofuran), temperature (e.g., 0°C to room temperature).

    Oxidation: Oxidizing agents (e.g., H2O2), solvent (e.g., acetic acid), temperature (e.g., room temperature).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 3,5-dichloro-N-(3-aminothiophen-2-yl)benzamide.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-N-(5-methylthiophen-2-yl)benzamide

  • Structure: Features a methyl-substituted thiophene ring instead of the cyanothiophene group.
  • Synthesis : Used in reactions requiring high-temperature conditions (100°C for 4 hours) .

Pronamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide)

  • Structure : Propynyl substituent introduces steric bulk and alkyne functionality.
  • Properties :
    • Melting point: 155°C .
    • Molecular weight: 256.127 g/mol .
  • Applications : Widely used as a herbicide (e.g., Kerb®) due to its soil persistence and selective activity .

3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide

  • Crystal Structure: The amide group is rotated 31.98° out of the benzene plane, creating a non-planar conformation that may affect intermolecular interactions .
  • Synthesis: Crystallized from chloroform, indicating moderate solubility in non-polar solvents .

3,5-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

  • Structure : Hydroxyl group introduces hydrogen-bonding capability.
  • Molecular Formula: C₁₁H₁₃Cl₂NO₂ .
  • Relevance: The polar hydroxyl group may enhance solubility in aqueous environments compared to non-polar analogs.

Substituted Phenyl Analogs

3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide

  • Structural Insights : Chlorine substitution on the aniline ring alters electronic effects. Ortho and para positions influence steric hindrance and dipole moments.
  • Crystallography : Both compounds form stable crystals with distinct packing patterns, driven by N–H⋯O hydrogen bonds .

3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

  • Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, likely increasing electrophilicity at the amide carbonyl .
  • Safety Data : Classified under UN3077 (environmental hazard), indicating ecological toxicity .

Benzamide, 3,5-dichloro-N-(4-chloro-3-nitrophenyl)-2-methoxy-

  • Structure : Nitro and methoxy groups introduce dual electronic effects (electron-withdrawing and donating).
  • Molecular Weight : 375.59 g/mol, significantly higher than most analogs, suggesting reduced volatility .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Substituent Features Melting Point (°C) Key Applications Reference
Pronamide C₁₂H₁₁Cl₂NO 1,1-Dimethylpropynyl 155 Herbicide
3,5-Dichloro-N-(5-methylthiophen-2-yl)benzamide C₁₂H₉Cl₂NO₂S Methylthiophene Synthetic intermediate
3,5-Dichloro-N-(2-chlorophenyl)benzamide C₁₃H₈Cl₃NO Ortho-chlorophenyl Crystallography studies
3,5-Dichloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide C₁₁H₁₃Cl₂NO₂ Hydroxyalkyl Potential solubility enhancement
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₈Cl₂F₃NO Trifluoromethylphenyl Research chemical

Key Research Findings

Herbicidal Activity : Pronamide’s efficacy is attributed to its propynyl group, which enhances soil adsorption and slow release . In contrast, analogs with polar groups (e.g., hydroxyl) may exhibit reduced environmental persistence.

Structural Flexibility : The rotation of the amide group in 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide suggests conformational adaptability, which could influence binding to biological targets .

Biological Activity

3,5-Dichloro-N-(3-cyanothiophen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with chlorine substitutions at the 3 and 5 positions and a cyano group on a thiophene ring. This unique structure contributes to its distinct chemical properties and biological interactions.

Property Details
IUPAC Name 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
Molecular Formula C12H6Cl2N2OS
Molecular Weight 303.15 g/mol

The biological activity of 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide is primarily attributed to its interaction with various biological targets. Benzamide derivatives are known to form stable hydrogen bonds with their targets, which may include:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation.
  • Antimicrobial Activity : Investigations suggest efficacy against certain bacterial strains.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. For instance, it has been tested against human lung cancer cell lines such as A549 and HCC827. The following table summarizes the findings from these studies:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Culture
HCC8276.48 ± 0.112D Culture
NCI-H35820.46 ± 8.633D Culture

These results indicate that the compound exhibits significant cytotoxic effects in two-dimensional cultures compared to three-dimensional models, suggesting a need for further optimization in drug development to enhance selectivity and reduce toxicity to normal cells.

Antimicrobial Properties

In addition to its anticancer activity, the compound's antimicrobial effects were assessed against common pathogens such as E. coli and S. aureus. The results demonstrated moderate antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies

  • Study on Antitumor Activity : A comprehensive study conducted on various benzamide derivatives, including 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide, revealed promising results in inhibiting cell proliferation in lung cancer models. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to evaluate efficacy across different cell lines .
  • Mechanistic Insights : Research exploring the interaction of similar compounds with DNA showed that these benzamide derivatives predominantly bind within the minor groove of AT-DNA sequences, which may contribute to their antitumor effects by disrupting DNA replication processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with 3-cyanothiophen-2-amine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for amide bond formation .
  • Catalysts/Reagents : Use coupling agents like EDC/HOBt to enhance reaction efficiency and reduce side products .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize decomposition of sensitive intermediates .
  • Yield optimization : Purification via column chromatography or recrystallization improves purity, but yields may vary (40–75%) depending on substituent steric effects .

Q. Which characterization techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine positions, thiophene ring protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight and detects isotopic patterns from chlorine atoms .
  • Elemental analysis : Ensures stoichiometric consistency, especially for nitrogen and sulfur content .
  • HPLC : Assesses purity (>95% threshold recommended for biological assays) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogenated benzamide derivatives?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., Cl···π stacking) .
  • Challenges : Low crystal quality due to flexible thiophene moieties may require repeated recrystallization in mixed solvents (e.g., EtOH/water) .
  • Data interpretation : Compare experimental data with computational models (DFT) to validate electronic effects of cyano and chloro substituents .

Q. What strategies address contradictions in reported biological activities of structurally similar benzamides?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds to minimize variability .
  • SAR analysis : Systematically modify substituents (e.g., cyano vs. methoxy groups) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference bioactivity data from multiple studies, noting differences in assay conditions (e.g., pH, incubation time) .

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, GPCRs) .
  • QM/MM calculations : Evaluate electronic effects of the cyanothiophene group on electrophilic reactivity .
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and blood-brain barrier penetration .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Pull-down assays : Identify protein targets using affinity chromatography with tagged derivatives .
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Fluorescence microscopy : Track cellular uptake and sublocalization using fluorophore-conjugated analogs .

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